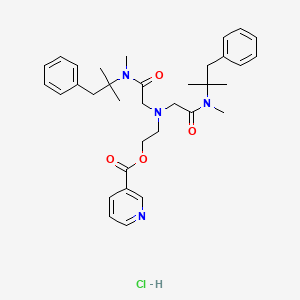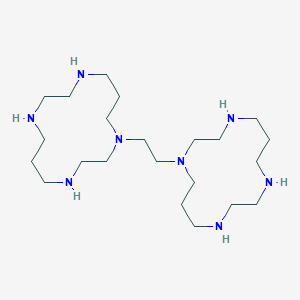
1,4,8,11-Tetraazatetradecane, 1,1'-(1,2-ethanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is notable for its applications in coordination chemistry, where it acts as a ligand to stabilize metal ions in various oxidation states .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or other appropriate methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the metal complexes it forms.
Reduction: Reduction reactions can alter the oxidation state of the metal ions in the complex.
Substitution: The compound can undergo substitution reactions where one or more of its nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are typically metal complexes with varying oxidation states and coordination environments. These complexes are often used in further chemical synthesis or as catalysts in various industrial processes .
Wissenschaftliche Forschungsanwendungen
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as donor sites, coordinating with the metal ions to form stable chelate complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane: This compound forms only five-membered chelate rings and does not tend to form planar square complexes.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This derivative is more resistant to oxidative degradation due to the substitution of NH groups with tertiary amines.
Uniqueness
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- is unique in its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various chemical and industrial applications. Its structure allows for the formation of both five- and six-membered chelate rings, providing greater stability and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
110078-38-1 |
|---|---|
Molekularformel |
C22H50N8 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
1-[2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C22H50N8/c1-5-23-11-13-25-9-3-17-29(19-15-27-7-1)21-22-30-18-4-10-26-14-12-24-6-2-8-28-16-20-30/h23-28H,1-22H2 |
InChI-Schlüssel |
GVPVISVGQUQSSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCCN(CCNC1)CCN2CCCNCCNCCCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


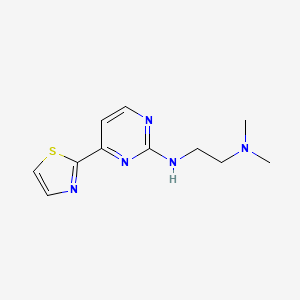
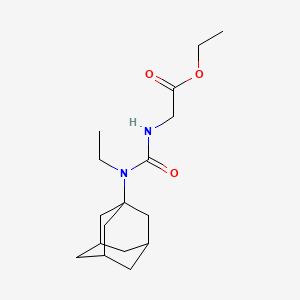
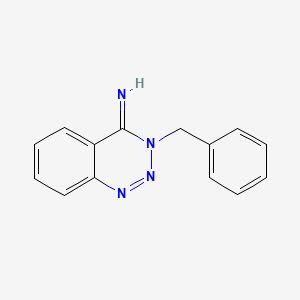


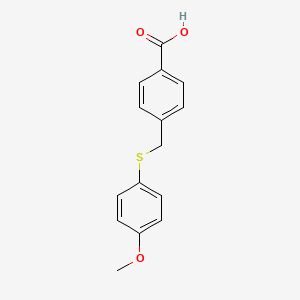
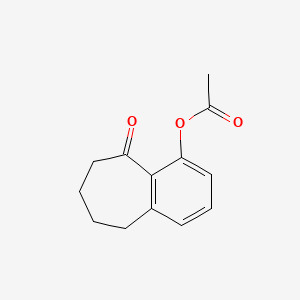
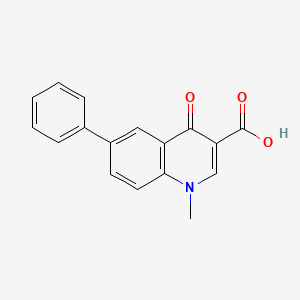
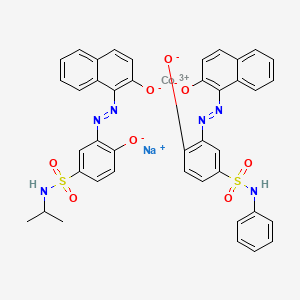
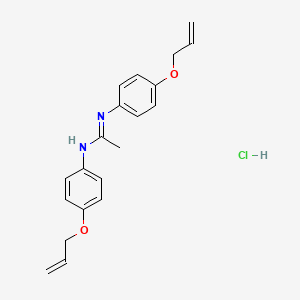
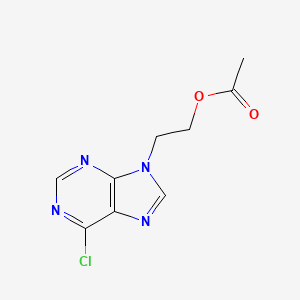
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
